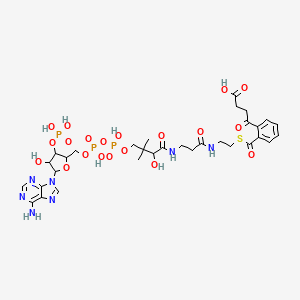
2-Succinylbenzoyl-coenzyme A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Succinylbenzoyl-coenzyme A, also known as this compound, is a useful research compound. Its molecular formula is C32H44N7O20P3S and its molecular weight is 971.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Scientific Research Applications
-
Antibiotic Target Discovery
- OSB-CoA synthetase is a key enzyme in the menaquinone biosynthetic pathway and has been identified as a potential target for antibiotic development against pathogenic bacteria such as Bacillus anthracis and methicillin-resistant Staphylococcus aureus (MRSA). Inhibitors targeting this enzyme could disrupt bacterial growth by impairing vitamin K synthesis, which is vital for their survival .
-
Metabolic Pathway Studies
- Research has focused on elucidating the structure and function of enzymes involved in the OSB-CoA synthesis pathway. For instance, studies on the crystal structure of o-succinylbenzoyl-CoA synthetase have provided insights into its catalytic mechanism, which could inform the design of specific inhibitors .
- Biochemical Mechanisms
Table 1: Enzymatic Reactions Involving OSB-CoA
| Enzyme | Reaction Description | Organism |
|---|---|---|
| O-succinylbenzoate-CoA ligase | Converts 2-succinylbenzoate + CoA + ATP to OSB-CoA | Bacillus anthracis |
| O-succinylbenzoyl-CoA synthetase | Catalyzes the formation of OSB-CoA from substrates | Escherichia coli |
Table 2: Potential Inhibitors of OSB-CoA Synthetase
| Compound Name | Mechanism of Action | Effectiveness (MIC) |
|---|---|---|
| Compound A | Inhibits substrate binding | 1-8 µg/mL against MRSA |
| Compound B | Disrupts thioester bond formation | 5-10 µg/mL |
Case Studies
-
Antimicrobial Activity Against MRSA
- A study investigated several inhibitors derived from the structure of o-succinylbenzoate, demonstrating promising antimicrobial activity with minimum inhibitory concentrations ranging from 1 to 8 µg/mL against MRSA strains. The findings suggest that targeting the menaquinone biosynthesis pathway can be an effective strategy for developing new antibiotics .
- Enzyme Inhibition Studies
Propriétés
Numéro CAS |
72471-59-1 |
|---|---|
Formule moléculaire |
C32H44N7O20P3S |
Poids moléculaire |
971.7 g/mol |
Nom IUPAC |
4-[2-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]phenyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C32H44N7O20P3S/c1-32(2,26(45)29(46)35-10-9-21(41)34-11-12-63-31(47)18-6-4-3-5-17(18)19(40)7-8-22(42)43)14-56-62(53,54)59-61(51,52)55-13-20-25(58-60(48,49)50)24(44)30(57-20)39-16-38-23-27(33)36-15-37-28(23)39/h3-6,15-16,20,24-26,30,44-45H,7-14H2,1-2H3,(H,34,41)(H,35,46)(H,42,43)(H,51,52)(H,53,54)(H2,33,36,37)(H2,48,49,50) |
Clé InChI |
AVOVYFCDODUXLY-UHFFFAOYSA-N |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4C(=O)CCC(=O)O)O |
SMILES canonique |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4C(=O)CCC(=O)O)O |
Synonymes |
2-succinylbenzoyl-CoA 2-succinylbenzoyl-coenzyme A coenzyme A, 2-succinylbenzoic acid- ortho-succinylbenzoyl-CoA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















